6-Bromonicotinaldehyde

Catalog No.
S684517
CAS No.
149806-06-4
M.F
C6H4BrNO
M. Wt
186.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromonicotinaldehyde

CAS Number

149806-06-4

Product Name

6-Bromonicotinaldehyde

IUPAC Name

6-bromopyridine-3-carbaldehyde

Molecular Formula

C6H4BrNO

Molecular Weight

186.01 g/mol

InChI

InChI=1S/C6H4BrNO/c7-6-2-1-5(4-9)3-8-6/h1-4H

InChI Key

PVUKGNBRJFTFNJ-UHFFFAOYSA-N

SMILES

Array

Synonyms

6-Bromonicotinaldehyde; 6-Bromo-3-pyridinecarboxaldehyde;

Canonical SMILES

C1=CC(=NC=C1C=O)Br

The exact mass of the compound 6-Bromonicotinaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Bromonicotinaldehyde (CAS 149806-06-4) is a highly versatile, bifunctional heterocyclic building block characterized by a formyl group at the 3-position and a bromine atom at the 6-position of a pyridine ring. In industrial and pharmaceutical procurement, this compound is prioritized as a premium electrophilic scaffold. The synergistic electronic relationship between the electron-withdrawing aldehyde and the pyridine nitrogen highly activates the 6-bromo position for both transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr). Simultaneously, the aldehyde provides a reliable handle for reductive aminations, Wittig olefinations, and condensation reactions, making it an indispensable precursor for complex active pharmaceutical ingredients (APIs) and advanced functional materials[1].

Substituting 6-bromonicotinaldehyde with cheaper analogs like 6-chloronicotinaldehyde or positional isomers like 5-bromonicotinaldehyde introduces severe process liabilities. The carbon-chlorine bond in 6-chloronicotinaldehyde possesses a significantly higher bond dissociation energy, which stalls standard palladium-catalyzed oxidative additions and forces the use of expensive, proprietary phosphine ligands and elevated temperatures (>100 °C) that frequently degrade the sensitive formyl group [1]. Conversely, substituting with 5-bromonicotinaldehyde completely abolishes SNAr reactivity, as the halogen is meta to both the nitrogen and the aldehyde, lacking the resonance stabilization required for nucleophilic attack [2]. Consequently, only 6-bromonicotinaldehyde provides the exact combination of mild cross-coupling reactivity and orthogonal aldehyde stability required for high-yielding parallel synthesis.

Cross-Coupling Efficiency and Ligand Economy

In transition-metal-catalyzed cross-couplings, the leaving group identity dictates the process economics. 6-Bromonicotinaldehyde undergoes facile oxidative addition using standard, inexpensive palladium catalysts (e.g., Pd(PPh3)4) at mild temperatures (60–80 °C), routinely achieving >85% yields in Suzuki couplings [1]. In contrast, the 6-chloro analog requires significantly higher activation energy, necessitating expensive dialkylbiaryl phosphine ligands and temperatures exceeding 100 °C, which increases catalyst cost and risks thermal degradation of the aldehyde.

Evidence DimensionCatalyst requirement and reaction temperature
Target Compound DataStandard Pd(PPh3)4 at 60–80 °C (>85% yield)
Comparator Or Baseline6-Chloronicotinaldehyde: Requires Buchwald-type ligands at >100 °C
Quantified Difference~20–40 °C reduction in processing temperature; elimination of specialty ligand costs
ConditionsStandard Suzuki-Miyaura cross-coupling conditions

Procuring the bromo-derivative drastically lowers catalyst expenses and prevents thermal degradation of the target molecule during scale-up.

Regiochemical Activation for Nucleophilic Aromatic Substitution (SNAr)

The position of the halogen relative to the pyridine nitrogen and formyl group is critical for SNAr. In 6-bromonicotinaldehyde, the bromine is ortho to the nitrogen and para to the aldehyde, creating a highly electron-deficient center that rapidly undergoes SNAr with amines and thiols at 80–100 °C[1]. When compared to 5-bromonicotinaldehyde, where the bromine is meta to both electron-withdrawing groups, the 6-bromo isomer exhibits orders of magnitude higher reactivity, whereas the 5-bromo analog is practically inert under identical SNAr conditions.

Evidence DimensionSNAr Reactivity (Conversion rate)
Target Compound Data6-Bromonicotinaldehyde: High conversion with nucleophiles at 80–100 °C
Comparator Or Baseline5-Bromonicotinaldehyde: Negligible conversion under identical conditions
Quantified DifferenceBinary reactivity switch (Active vs. Inert) based on ortho/para vs meta positioning
ConditionsReaction with primary/secondary amines or thiols in polar aprotic solvents (e.g., DMF, K2CO3)

Buyers synthesizing 6-amino or 6-thio pyridine derivatives must select the 6-bromo isomer, as the 5-bromo isomer will fail to react via SNAr.

Chemoselective Aldehyde Functionalization (Orthogonal Reactivity)

For multi-step syntheses, the ability to selectively react the aldehyde while preserving the halogen is paramount. 6-Bromonicotinaldehyde can undergo reductive amination with sodium triacetoxyborohydride to form functionalized amines in >90% yield without suffering from premature hydrodehalogenation[1]. If a more reactive analog like 6-iodonicotinaldehyde were used, the risk of reductive dehalogenation increases significantly, leading to inseparable impurity profiles and lower isolated yields of the intact halo-intermediate.

Evidence DimensionIsolated yield of intact halo-amine
Target Compound Data6-Bromonicotinaldehyde: >90% yield with preserved C-Br bond
Comparator Or Baseline6-Iodonicotinaldehyde: High risk of competitive hydrodehalogenation
Quantified DifferenceSuperior chemoselectivity and >90% intact product recovery
ConditionsReductive amination using NaBH(OAc)3 in dichloromethane at 20 °C

Ensures that the halogen handle remains intact for downstream cross-coupling, preventing costly yield losses early in the synthetic sequence.

High-Throughput Kinase Inhibitor Library Synthesis

Due to its reliable SNAr and Suzuki reactivity, this compound is the ideal starting material for generating diverse libraries of 2,5-disubstituted pyridines, allowing medicinal chemists to rapidly iterate through structure-activity relationships without re-optimizing coupling conditions [1].

Orthogonal API Scaffold Construction

In multi-step pharmaceutical manufacturing, the ability to first perform a high-yielding reductive amination on the aldehyde (preserving the C-Br bond), followed by a late-stage Pd-catalyzed cross-coupling, makes this compound superior to chloro-analogs that might stall at the final step [2].

Development of Advanced Optoelectronic Materials

For synthesizing complex porphyrins, OLED emitters, or TADF ligands, the 6-bromo position allows for efficient Sonogashira or Stille couplings to extend pi-conjugation, while the formyl group serves as an anchor for subsequent condensation into macrocycles [3].

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

184.94763 Da

Monoisotopic Mass

184.94763 Da

Heavy Atom Count

9

UNII

Y2CE2F6NUU

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromopyridine-5-carbaldehyde

Dates

Last modified: 09-14-2023

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